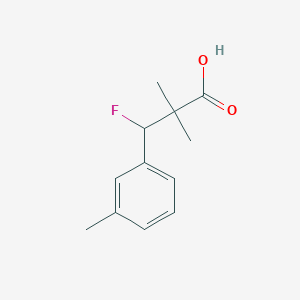
3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid is an organic compound that belongs to the class of fluoroalkyl carboxylic acids. This compound is characterized by the presence of a fluorine atom, a dimethyl group, and a methylphenyl group attached to a propanoic acid backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 2,2-dimethyl-3-(3-methylphenyl)propanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the fluorinating agents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluoro-2,2-dimethylpropanoic acid: Similar structure but with two fluorine atoms.
3,3,3-Trifluoro-2,2-dimethylpropanoic acid: Contains three fluorine atoms.
2,2-Dimethyl-3-(3-methylphenyl)propanoic acid: Lacks the fluorine atom.
Uniqueness
3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid is unique due to the presence of a single fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated or differently fluorinated analogs. The specific positioning of the fluorine atom can also affect the compound’s physical properties, such as solubility and stability.
Eigenschaften
Molekularformel |
C12H15FO2 |
|---|---|
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
3-fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-8-5-4-6-9(7-8)10(13)12(2,3)11(14)15/h4-7,10H,1-3H3,(H,14,15) |
InChI-Schlüssel |
IASVOTCKYAMSCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C(C)(C)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




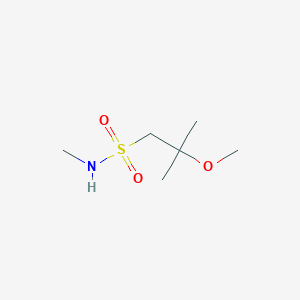
![8,8-Difluoro-4-azabicyclo[5.1.0]octane](/img/structure/B13205152.png)
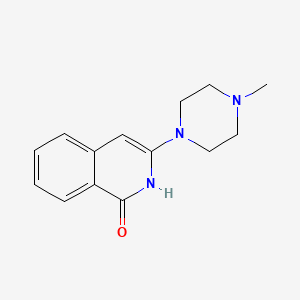
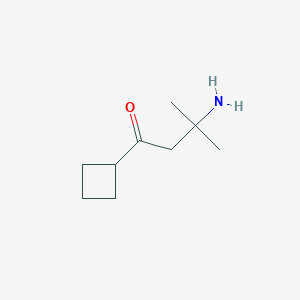
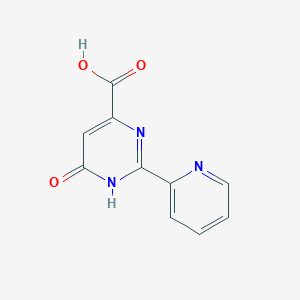
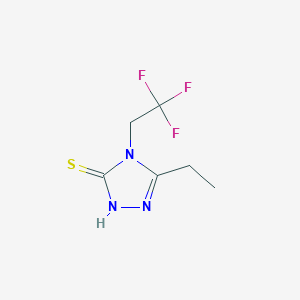
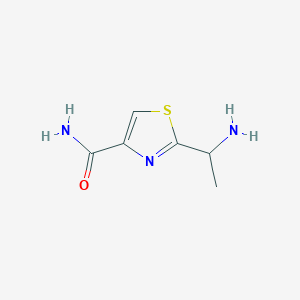
![4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13205182.png)
![{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)
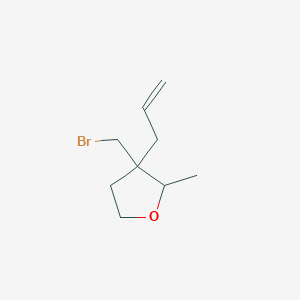
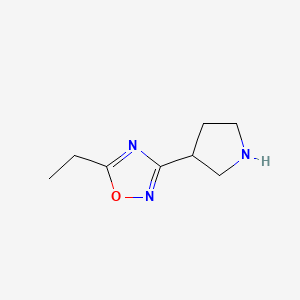
![Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13205206.png)
